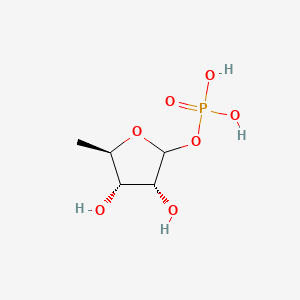
5-Deoxyribose 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deoxyribose 1-phosphate is a derivative of ribose, a five-carbon sugar, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. This compound is a key intermediate in various biochemical pathways, particularly in the metabolism of nucleosides and nucleotides. It plays a crucial role in the salvage pathways of nucleotides, which are essential for DNA and RNA synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Deoxyribose 1-phosphate can be synthesized through enzymatic reactions involving deoxyribose-phosphate aldolase. This enzyme catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate to produce this compound . The reaction conditions typically involve a buffered aqueous solution at a neutral pH, with the presence of cofactors such as magnesium ions to stabilize the enzyme activity .
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysts. For instance, bacteria such as Erwinia carotovora can be used to produce this compound from glucose through a series of enzymatic steps. This method is advantageous due to its cost-effectiveness and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
5-Deoxyribose 1-phosphate undergoes several types of chemical reactions, including:
Aldol Reactions: Catalyzed by deoxyribose-phosphate aldolase, leading to the formation of glyceraldehyde-3-phosphate and acetaldehyde.
Phosphorylation: Conversion to 5-deoxyribulose 1-phosphate by specific kinases.
Isomerization: Conversion to 5-deoxyribulose 1-phosphate by isomerases.
Common Reagents and Conditions
Common reagents used in these reactions include acetaldehyde, glyceraldehyde-3-phosphate, and various cofactors such as magnesium ions. The reactions typically occur under mild aqueous conditions at neutral pH .
Major Products
The major products formed from these reactions include glyceraldehyde-3-phosphate, acetaldehyde, and 5-deoxyribulose 1-phosphate .
Applications De Recherche Scientifique
5-Deoxyribose 1-phosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-deoxyribose 1-phosphate involves its role as an intermediate in various biochemical pathways. It is phosphorylated to 5-deoxyribulose 1-phosphate by specific kinases, which is then further processed by isomerases and aldolases to produce dihydroxyacetone phosphate and acetaldehyde . These products are then utilized in various metabolic pathways, contributing to the synthesis of nucleotides and other essential biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Deoxyribose: A closely related compound where the phosphate group is absent.
5-Deoxyadenosine: Another related compound that is a byproduct of radical S-adenosylmethionine enzyme reactions.
2-Deoxyribose 5-phosphate: Similar in structure but with a hydroxyl group at the second carbon instead of a hydrogen atom.
Uniqueness
5-Deoxyribose 1-phosphate is unique due to its specific role in the salvage pathways of nucleotides and its involvement in the metabolism of nucleosides. Its ability to undergo various enzymatic reactions makes it a versatile intermediate in biochemical processes .
Propriétés
Numéro CAS |
86708-78-3 |
|---|---|
Formule moléculaire |
C5H11O7P |
Poids moléculaire |
214.11 g/mol |
Nom IUPAC |
[(3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O7P/c1-2-3(6)4(7)5(11-2)12-13(8,9)10/h2-7H,1H3,(H2,8,9,10)/t2-,3-,4-,5?/m1/s1 |
Clé InChI |
XXQFKXPJJNBLSU-SOOFDHNKSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O |
SMILES canonique |
CC1C(C(C(O1)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


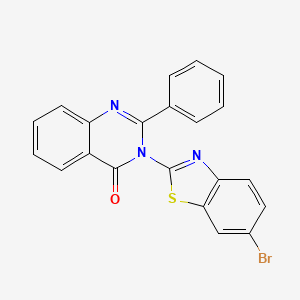
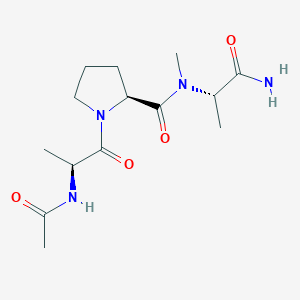

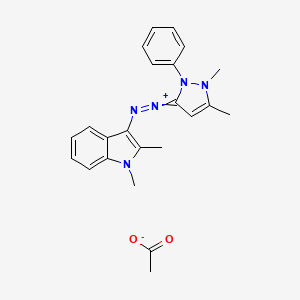
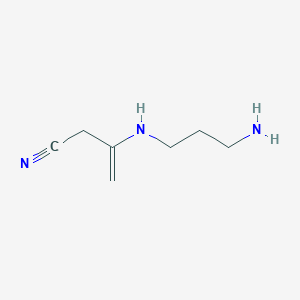
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
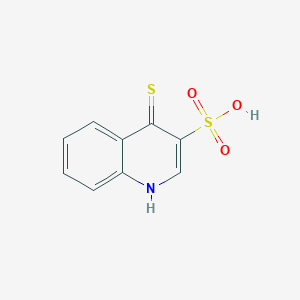
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
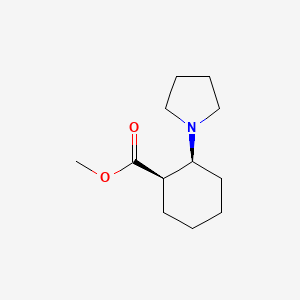
![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)

![3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907001.png)
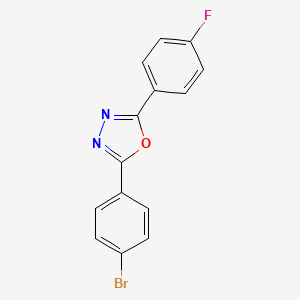
![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)
